Furyl hydroxymethyl ketone

Übersicht

Beschreibung

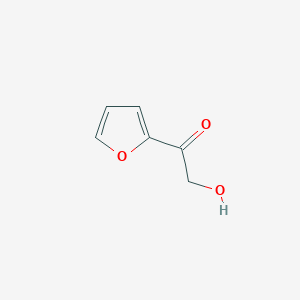

Furyl hydroxymethyl ketone, also known as 1-(2-furanyl)-2-hydroxyethanone, is an organic compound with the molecular formula C6H6O3. It is characterized by the presence of a furan ring and a hydroxymethyl ketone functional group. This compound is a colorless liquid that is soluble in many organic solvents such as alcohols, ethers, and esters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing furyl hydroxymethyl ketone involves the reaction of ethyl chloroformate with furan in the presence of a base catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound can be produced through the acid-catalyzed degradation of cellulose. This method utilizes concentrated zinc chloride solution as both a solvent and a catalyst under microwave irradiation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Amino or thio derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Furyl hydroxymethyl ketone has a wide range of applications in scientific research:

Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.

Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive molecules.

Wirkmechanismus

The mechanism of action of furyl hydroxymethyl ketone involves its interaction with specific molecular targets and pathways. In enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation to yield various products. The furan ring and hydroxymethyl ketone functional group play crucial roles in its reactivity and interaction with enzymes .

Vergleich Mit ähnlichen Verbindungen

- 2-Furyl hydroxymethyl ketone

- 2-(Hydroxyacetyl)furan

- 2-(1-Oxo-2-hydroxyethyl)furan

Comparison: Furyl hydroxymethyl ketone is unique due to its specific functional groups and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior in oxidation, reduction, and substitution reactions. Its applications in the synthesis of 3-iodocoumarins and quinoxalines further highlight its uniqueness .

Biologische Aktivität

Furyl hydroxymethyl ketone (FHMK), also known as 2-furyl hydroxymethyl ketone, is an organic compound with the molecular formula C₆H₆O₃. It features a furan ring and a hydroxymethyl ketone functional group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of FHMK, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, as well as its synthesis and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₆H₆O₃

- Molecular Weight : Approximately 126.11 g/mol

- Functional Groups : Hydroxymethyl group and ketone functional group

The presence of the furan ring enhances its reactivity, making it a candidate for various biological interactions.

2. Anti-inflammatory Effects

Furan derivatives are often investigated for their anti-inflammatory properties. Preliminary studies suggest that FHMK may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation. The exact mechanism remains under investigation, but its structural characteristics imply that it may modulate the activity of inflammatory mediators .

3. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of FHMK against cancer cell lines. For instance, research on related compounds has demonstrated that derivatives like HMF can exhibit cytotoxicity in vitro. In one study involving Caco-2 cells, cytotoxicity was assessed with IC50 values indicating significant cell death at certain concentrations . While specific data on FHMK's cytotoxicity are sparse, its structural analogs suggest potential for similar effects.

Synthesis and Applications

This compound can be synthesized through various methods involving furan derivatives and ketones. It serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds .

Applications in Medicinal Chemistry

FHMK is utilized in:

- Synthesis of Bioactive Molecules : It acts as a reagent in the development of pharmaceuticals.

- Catalysis : It serves as a catalyst in organic reactions, including hydrogenation processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of FHMK compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Furfuryl Alcohol | Alcohol group | Precursor to FHMK; involved in flavoring applications |

| 5-Hydroxymethylfurfural | Hydroxymethyl group | More reactive; implicated in food safety issues |

| 2-Acetylfuran | Ketone group | Used primarily in flavoring; different reactivity patterns |

| 2-Furyl Methyl Ketone | Methyl substituent | Less polar than FHMK; different substitution patterns |

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZZMVPSHLKFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938853 | |

| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17678-19-2 | |

| Record name | 2-Furyl hydroxymethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURYL HYDROXYMETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Furyl hydroxymethyl ketone formed from cellulose?

A1: this compound is a significant product in the acid-catalyzed degradation of cellulose. Research has shown that cellulose can be directly converted into this compound using concentrated zinc chloride solution as both a solvent and a catalyst under microwave irradiation []. The yield of this compound is influenced by factors such as temperature, reaction time, zinc chloride concentration, cellulose content, and microwave power [, ].

Q2: What is the role of this compound in analyzing the degradation of cotton cellulose?

A2: this compound serves as a valuable indicator in studying the pyrolysis of cotton cellulose treated with flame retardants. Research suggests that the presence of phosphorus-containing flame retardants during pyrolysis influences the relative amounts of various volatile compounds, including this compound, released from cotton cellulose [, ]. Analyzing the changes in this compound levels provides insights into the effectiveness and mechanisms of different flame retardants.

Q3: What are the analytical methods used to detect and quantify this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for the identification and quantification of this compound in various matrices. For instance, GC-MS analysis effectively identified this compound in whey powder subjected to accelerated browning []. Similarly, researchers utilized GC-TOFMS to analyze off-flavor chemicals in beer, successfully detecting and quantifying this compound alongside other compounds [].

Q4: What is the significance of this compound in understanding the composition of natural products?

A4: this compound is found in various natural products, and its presence provides valuable insights into their chemical composition and potential bioactivity. For example, GC-MS analysis revealed this compound as one of the constituents in the Ayurvedic medicine "Ashokarishtam" []. Similarly, the fruit extract of Plinia cauliflora, known for its ethnobotanical applications, was found to contain this compound among its top 15 most abundant compounds [].

Q5: Does the presence of this compound in Plinia cauliflora extract contribute to its biological activity?

A5: While this compound itself has not been directly linked to the observed biological activities of Plinia cauliflora extract, the extract, containing this compound as one of the major compounds, demonstrated inhibition activity against the Klebsiella pneumoniae single-stranded DNA-binding protein (KpSSB) []. Further research is needed to elucidate the specific contribution of this compound to this activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.